Cas no 353504-04-8 (5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid)

5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid is a nitro-substituted furan carboxylic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure combines a furan ring with a nitrophenyl group, offering reactivity suitable for further functionalization, such as reduction or coupling reactions. The nitro group enhances electrophilic properties, making it a valuable intermediate in the synthesis of more complex heterocyclic compounds. The carboxylic acid moiety provides a handle for derivatization, enabling the formation of esters, amides, or salts. This compound is particularly useful in medicinal chemistry research, where its scaffold may serve as a precursor for bioactive molecules. Proper handling is advised due to potential sensitivity of the nitro group.
5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid structure
353504-04-8 structure
Product name:5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid
CAS No:353504-04-8
MF:C12H9NO5
Molecular Weight:247.204
CID:3082668
PubChem ID:833744

5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid
    • AKOS000109196
    • 5-{5-nitro-2-methylphenyl}-2-furoic acid
    • 5-(2-methyl-5-nitrophenyl)furan-2-carboxylicacid
    • AN-465/14458052
    • 5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid
    • STK662249
    • CS-0366882
    • 353504-04-8
    • 5-(2-methyl-5-nitrophenyl)-2-furoic acid
    • MDL: MFCD02326454
    • インチ: InChI=1S/C12H9NO5/c1-7-2-3-8(13(16)17)6-9(7)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15)
    • InChIKey: ZHMGMTLVNRVTPW-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(C(=O)O)O2

計算された属性

  • 精确分子量: 247.04807239Da
  • 同位素质量: 247.04807239Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 340
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.3Ų
  • XLogP3: 2.7

5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM518811-1g
5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid
353504-04-8 97%
1g
$577 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437552-1g
5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid
353504-04-8 97%
1g
¥5259.00 2024-05-17
Crysdot LLC
CD11137351-1g
5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid
353504-04-8 97%
1g
$583 2024-07-17

5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid 関連文献

5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acidに関する追加情報

Recent Advances in the Study of 5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid (CAS: 353504-04-8)

The compound 5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid (CAS: 353504-04-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid as a key intermediate in the synthesis of novel heterocyclic compounds. Its furan and nitro-phenyl moieties make it a versatile building block for the development of pharmacologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific enzymatic pathways involved in inflammatory responses, suggesting potential applications in anti-inflammatory drug development.

In addition to its anti-inflammatory properties, research has also explored the compound's potential in oncology. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that derivatives of 5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid exhibited promising cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study attributed these effects to the compound's ability to interfere with cellular redox homeostasis.

The synthesis of 5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid has also seen advancements. A recent publication in Organic Letters (2024) described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This development is particularly significant for industrial applications, where consistent quality and cost-effectiveness are critical.

Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Ongoing research is focused on structural modifications to enhance its drug-like properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 5-(2-Methyl-5-nitro-phenyl)-furan-2-carboxylic acid (CAS: 353504-04-8) represents a promising scaffold for drug discovery. Its diverse biological activities and recent synthetic advancements position it as a compound of interest for future therapeutic development. Continued research will be essential to fully elucidate its potential and address existing limitations.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD